N-Methyl-N-(1-phenylpropan-2-yl)urea
Description
Structure
3D Structure
Properties
CAS No. |
52789-32-9 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-methyl-1-(1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C11H16N2O/c1-9(13(2)11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14) |
InChI Key |
IYHKGNRUBCXPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl N 1 Phenylpropan 2 Yl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum of N-Methyl-N-(1-phenylpropan-2-yl)urea would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. For instance, aromatic protons on the phenyl group would likely appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methyl groups and the propan-2-yl backbone would resonate in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and the multiplicity (singlet, doublet, triplet, etc.) would provide information about the number of neighboring protons, governed by spin-spin coupling.
Without experimental data, a hypothetical data table cannot be accurately generated.
Carbon-13 (¹³C) NMR Spectral Analysis and Correlation
In a ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon in the urea (B33335) moiety would be expected to appear significantly downfield (around δ 160-180 ppm) due to the deshielding effect of the double-bonded oxygen. The aromatic carbons of the phenyl ring would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the N-methyl and propan-2-yl groups would be found in the upfield region.
A precise data table of chemical shifts is contingent on experimental measurement.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignment of a molecule.
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the spin systems within the 1-phenylpropan-2-yl fragment.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, such as the carbonyl group and the nitrogen atoms in the urea linkage.
Stereochemical Elucidation via Advanced NMR Techniques
If this compound is chiral, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine its stereochemistry. NOE experiments provide information about the spatial proximity of protons. By observing NOE enhancements between specific protons, the relative orientation of substituents around a stereocenter can be deduced.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group in the urea moiety.
C=O Stretching: A strong absorption band, typically around 1630-1680 cm⁻¹, is characteristic of the carbonyl group in a urea derivative.
C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: The phenyl group would give rise to characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).
Aliphatic C-H Stretching: The methyl and propan-2-yl groups would show C-H stretching vibrations just below 3000 cm⁻¹.
A data table detailing the exact wavenumbers and intensities of these vibrations would require an experimental spectrum.
Raman Spectroscopy
The Raman spectrum of this compound is expected to be rich in information, providing insights into the vibrational modes of its molecular structure. Key vibrational bands would arise from the phenyl ring, the urea moiety, and the alkyl chain. The positions of these bands can be influenced by the molecule's conformation and intermolecular interactions.
The phenyl group would exhibit several characteristic bands. The ring stretching vibrations are expected to appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. The in-plane C-H bending vibrations typically produce signals between 1300 cm⁻¹ and 1000 cm⁻¹, while the out-of-plane C-H bending vibrations are found at lower wavenumbers, generally below 1000 cm⁻¹. The breathing mode of the monosubstituted benzene (B151609) ring should present a strong, sharp band around 1000 cm⁻¹.
The urea functional group also has distinct Raman signals. The C=O stretching vibration is a strong Raman scatterer and is anticipated in the 1700-1600 cm⁻¹ range. The C-N stretching vibrations of the urea group are expected in the 1400-1200 cm⁻¹ region. The N-H bending and C-N-C deformation modes would also contribute to the spectrum in the mid-frequency range.
The aliphatic part of the molecule, the N-methyl and propan-2-yl groups, will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending and rocking vibrations for the methyl and methylene (B1212753) groups are expected in the 1470-1350 cm⁻¹ region.
Table 1: Predicted Raman Vibrational Modes for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2970 | Asymmetric CH₃ Stretch |
| ~2930 | Asymmetric CH₂ Stretch |
| ~2870 | Symmetric CH₃ Stretch |
| ~1650 | C=O Stretch (Urea) |
| ~1600, ~1585 | Aromatic C=C Stretch |
| ~1450 | CH₂/CH₃ Bending |
| ~1400 | C-N Stretch (Urea) |
| ~1030 | Aromatic C-H In-Plane Bend |
| ~1000 | Phenyl Ring Breathing |
| ~800 | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry of this compound would provide crucial information for its identification and structural confirmation. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry could further yield the exact molecular formula.
The fragmentation pattern in the mass spectrum is predictable based on the structure of the molecule, which contains several susceptible bonds. The fragmentation of substituted urea derivatives is often characterized by specific cleavage pathways. nih.gov A common fragmentation involves the cleavage of the C-N bond of the urea group, which can lead to the elimination of an isocyanate moiety. nih.gov
For this compound, the primary fragmentation pathways are expected to be initiated by cleavage of the bonds adjacent to the nitrogen atoms and the benzylic C-C bond. The most favorable cleavage often results in the formation of stable carbocations.
One likely fragmentation pathway is the benzylic cleavage of the C-C bond between the phenyl-substituted carbon and the adjacent carbon of the propyl chain, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion. Another significant fragmentation would be the cleavage of the N-C bond of the propyl group, which would result in a resonance-stabilized iminium ion. The fragmentation of the urea moiety itself could also occur, leading to characteristic ions.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 192 | [C₁₁H₁₆N₂O]⁺ | Molecular Ion ([M]⁺) |
| 135 | [C₉H₁₃N]⁺ | Loss of methyl isocyanate (CH₃NCO) |
| 134 | [C₉H₁₂N]⁺ | α-cleavage at the nitrogen atom |
| 119 | [C₈H₉N]⁺ | Cleavage of the urea group |
| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to tropylium ion |
| 58 | [C₃H₈N]⁺ | Cleavage of the N-phenyl bond |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
While a specific crystal structure for this compound has not been reported, predictions about its solid-state architecture can be made based on related structures, such as N,N′-disubstituted ureas. These molecules often exhibit extensive hydrogen bonding networks in the solid state, which dictate their molecular packing.
Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H proton of the urea moiety can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets of molecules in the crystal lattice.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Features |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric depending on chirality |
| Key Bond Lengths (Å) | C=O: ~1.24, C-N (amide): ~1.35, C-N (alkyl): ~1.47, C-C (aromatic): ~1.39 |
| Key Bond Angles (°) | N-C-O: ~122, N-C-N: ~116, C-N-C: ~120 |
| Hydrogen Bonding | N-H···O=C intermolecular hydrogen bonds expected to be prominent |
| Molecular Conformation | The phenyl group and the urea moiety will likely be non-coplanar |
Computational Chemistry and Theoretical Studies on N Methyl N 1 Phenylpropan 2 Yl Urea
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the physicochemical properties of N-Methyl-N-(1-phenylpropan-2-yl)urea. These methods model the electronic structure of the molecule to elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange term with DFT exchange-correlation functionals. asianpubs.orgespublisher.com The selection of a basis set is equally critical; Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently employed. asianpubs.orgnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially around heteroatoms like oxygen and nitrogen present in the urea (B33335) moiety. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes, as specific experimental or fully calculated values for this exact compound are not available in the provided search results.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N (amide) | ~1.38 Å |
| Bond Length | N-C (methyl) | ~1.46 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-N-C-C | Variable (conformation dependent) |
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. nih.gov HF calculations provide a foundational understanding of a molecule's electronic properties by solving the Schrödinger equation in an approximate manner (it does not fully account for electron correlation). nih.gov While DFT often provides more accurate geometries, HF is a valuable tool for obtaining initial electronic properties like orbital energies. nih.gov Comparing results from both HF and DFT methods can offer a more complete picture of the electronic structure. For this compound, HF calculations, often with the same basis sets used in DFT studies (e.g., 6-311G(d,p)), would be used to compute total energy, orbital energies, and dipole moments. ajchem-a.com
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the urea group, while the LUMO would be distributed over areas susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Positive potentials (blue) would be expected around the hydrogen atoms of the amine groups. nih.govresearchgate.net
Table 3: Illustrative NBO Analysis of Major Intramolecular Interactions in this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | π(C-N) | ~25.0 |
| LP(N) | π(C=O) | ~40.0 |
| σ(C-H) | σ*(C-C) | ~5.0 |
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the molecular orbitals. wikipedia.org Although it has known limitations, such as strong dependence on the basis set used, it provides a straightforward way to estimate the net atomic charges and understand the electrostatic properties of the molecule. wikipedia.orguni-muenchen.de The analysis partitions the total electron population among the atoms. In this compound, Mulliken charge analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and smaller negative charges on the nitrogen atoms. Carbon and hydrogen atoms would generally exhibit positive charges of varying magnitudes. researchgate.net
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (methylated) | -0.40 |
| N (amide) | -0.48 |
| C (carbonyl) | +0.60 |
Prediction of Non-Linear Optical (NLO) Properties
Computational quantum chemistry is instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. For this compound, theoretical calculations can estimate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using Density Functional Theory (DFT) methods, such as B3LYP, with appropriate basis sets (e.g., 6-311G**).
The NLO response of a molecule is fundamentally linked to its electronic structure. The urea moiety, with its carbonyl group (an electron-accepting group) and nitrogen atoms (electron-donating groups), creates an intramolecular charge transfer system. The presence of a phenyl ring connected to the alkyl chain can further enhance this "push-pull" electronic effect, which is a known strategy for designing molecules with significant NLO properties. researchgate.net
To quantify the NLO potential, the calculated hyperpolarizability of this compound would be compared against a standard reference material, typically urea. nih.gov Studies on similar organic compounds have shown that even simple substitutions can lead to a hyperpolarizability value many times greater than that of urea. nih.govajchem-a.com The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a material's second-harmonic generation (SHG) efficiency. researchgate.net A small HOMO-LUMO energy gap, which can be calculated computationally, is often indicative of a molecule that can be easily polarized and thus exhibit significant NLO characteristics. nih.gov
Table 1: Predicted NLO Properties of Related Urea Derivatives (Illustrative) This table is based on general findings for substituted ureas and serves as an example of data that would be generated for this compound.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10-24 esu] | First Hyperpolarizability (β) [x 10-30 esu] |
|---|---|---|---|
| Urea (Reference) | ~3.8 | ~3.5 | ~0.19 |
| Substituted Phenylurea (Example) | > 5.0 | > 10.0 | > 5.0 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods such as molecular dynamics (MD) simulations and quantum chemical calculations are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
For N,N'-substituted ureas, the conformational landscape is complex due to rotations around several key bonds. researchgate.net Systematic studies on N-aryl-N'-alkyl ureas reveal different conformational preferences depending on the substitution pattern. nih.gov Techniques like Well-Tempered Metadynamics can be employed to generate conformational free-energy landscapes, with geometries and energetics further refined using DFT. nih.gov
The central urea moiety is the focal point of conformational analysis. The partial double-bond character of the C-N bonds restricts rotation, leading to distinct planar or near-planar conformers. For N,N'-disubstituted ureas, four primary low-energy conformations are typically considered: trans-trans, cis-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group.
Computational studies on analogous alkyl- and phenyl-substituted ureas have quantified the energy barriers for these rotations. researchgate.netosti.gov
Rotation about the C(sp²)–N bonds: This rotation is significantly hindered due to amide resonance. Calculated barriers for this process in substituted ureas are typically in the range of 8.6–9.4 kcal/mol. osti.gov
Rotation about the N–C(alkyl/aryl) bonds: The barriers for rotation around the bond connecting the nitrogen to the phenylpropanoyl group (N-Csp³) and the methyl group (N-Csp³) are generally lower, often in the range of 2-6 kcal/mol. researchgate.netosti.gov
The preferred conformation is a balance between steric hindrance and electronic effects. In many N-alkyl-N'-aryl ureas, conformations that allow for the formation of an internal hydrogen bond are significantly stabilized. nih.gov However, in this compound, the nitrogen attached to the phenylpropyl group is tertiary, precluding it from acting as a hydrogen bond donor. Therefore, steric repulsion between the bulky 1-phenylpropan-2-yl group, the N-methyl group, and the carbonyl oxygen will be a dominant factor in determining the most stable conformer.
Table 2: Calculated Rotational Energy Barriers for Bonds in Urea Derivatives Data from computational studies on analogous compounds.
| Bond | Molecule Type | Calculated Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| C(sp²)–N | Alkylureas | 8.6 - 9.4 | MP2/aug-cc-pVDZ |
| N–C(phenyl) | Phenylurea | 2.4 | MP2/aug-cc-pVDZ |
| N–C(ethyl) | Ethylurea | 6.2 | MP2/aug-cc-pVDZ |
This compound is a chiral molecule, with a stereocenter at the C2 position of the propan-2-yl group. This chirality is a critical aspect of its structure and potential interactions with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography.
Computational docking studies can be used to simulate the interaction of the (R)- and (S)-enantiomers of the molecule with a chiral environment. These simulations can elucidate the mechanism of chiral recognition by identifying the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) responsible for the differential binding affinity of the two enantiomers. The preferred conformation of the molecule, particularly the spatial orientation of the phenyl ring, the methyl group, and the urea moiety relative to the chiral center, will dictate how it fits into a chiral binding pocket.
The presence of the methyl group on one of the urea nitrogens has a profound impact on the molecule's structure and dynamics. nih.gov In secondary ureas (with an N-H bond), planar conformations are often stabilized by intermolecular hydrogen bonding. N-methylation removes this hydrogen bond donor capability, altering intermolecular interactions.
Computational Prediction and Simulation of Spectroscopic Data
Computational methods are widely used to predict various spectroscopic data, including NMR spectra, which can be invaluable for structure elucidation and verification.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust approach for calculating the NMR shielding tensors of a molecule. rsc.org From these tensors, the chemical shifts (δ) for nuclei such as ¹H, ¹³C, and ¹⁵N can be predicted with a high degree of accuracy. nih.gov
The prediction process for this compound would involve several steps:
Conformational Search: Identifying all low-energy conformers of the molecule, as NMR chemical shifts are a Boltzmann-weighted average over the entire conformational ensemble.
Geometry Optimization: Optimizing the geometry of each stable conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Shielding Tensor Calculation: Performing the GIAO-DFT calculation (e.g., at the mPW1PW91/6-31G(d) level) for each optimized conformer to obtain the absolute shielding values (σ). conicet.gov.ar
Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by subtracting them from the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
δcalc = σref - σcalc
These predicted spectra can then be compared with experimental data to confirm the molecular structure. DFT-GIAO calculations have proven highly effective in distinguishing between isomers and assigning complex spectra. rsc.org The expected accuracy for ¹H shifts is often within 0.2-0.4 ppm, while ¹³C shifts can be predicted with errors typically less than 3-5 ppm. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces. The surface can be mapped with different properties, like d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, to provide a detailed picture of the molecular packing.
The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts. Different types of interactions appear as distinct regions in this plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. This provides a quantitative measure of the importance of different forces in holding the crystal structure together.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: As specific research data for this exact compound is not publicly available, this table is a representative example of how such data would be presented.)
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 55.0 |
| C···H / H···C | 25.5 |
| O···H / H···O | 15.2 |
| N···H / H···N | 3.8 |
| Other | 0.5 |
These quantitative insights are invaluable for understanding the solid-state properties of this compound and for crystal engineering applications.
Chemical Reactivity and Transformation Mechanisms of N Methyl N 1 Phenylpropan 2 Yl Urea
Elucidation of Reaction Mechanisms and Pathways for Derivative Formation
The formation of derivatives from N-Methyl-N-(1-phenylpropan-2-yl)urea is governed by the inherent reactivity of the urea (B33335) functional group. The presence of lone pairs on the nitrogen and oxygen atoms, combined with the electrophilic nature of the carbonyl carbon, allows for a variety of transformations.
Electrophilic and Nucleophilic Attack Sites on the Urea Scaffold
The urea moiety possesses distinct regions susceptible to attack by both electrophiles and nucleophiles. The distribution of electron density within the urea functional group, which can be described by several resonance structures, results in a partially negative charge on the oxygen atom and a partially positive charge on the carbonyl carbon. nih.gov
Electrophilic Attack: The carbonyl oxygen is the primary site for electrophilic attack. Protonation or coordination with a Lewis acid at this site activates the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to subsequent nucleophilic attack.
Nucleophilic Attack: The carbonyl carbon is the principal site for nucleophilic attack. chemicalforums.com Reagents such as organometallics or strong bases can add to this carbon. The nitrogen atoms also possess nucleophilic character due to their lone pairs, though this is diminished by delocalization into the adjacent carbonyl group. nih.gov These nitrogen atoms can, however, react with strong electrophiles. Studies on general urea interactions show favorable interactions with aromatic carbon groups, suggesting potential intramolecular or intermolecular interactions involving the phenyl ring. nih.govnih.gov
| Site | Type of Attack | Description of Reactivity |
|---|---|---|
| Carbonyl Carbon | Nucleophilic | The carbon atom is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it the primary target for nucleophiles. |
| Carbonyl Oxygen | Electrophilic | The oxygen atom has high electron density from its lone pairs, making it a prime site for protonation or coordination with Lewis acids. |
| Nitrogen Atoms | Nucleophilic/Electrophilic | The nitrogen atoms are nucleophilic due to their lone pairs, allowing reactions like alkylation. After deprotonation, they can become even stronger nucleophiles. |
Urea Bond Cleavage and Rearrangement Processes
The C-N bonds of the urea group can be cleaved under various conditions. Hydrolysis, either acid- or base-catalyzed, is a common pathway for urea bond cleavage, which would lead to the formation of N-methyl-1-phenylpropan-2-amine, carbon dioxide, and ammonia.
Rearrangement reactions provide pathways for the synthesis of ureas and can be involved in their transformation. organic-chemistry.org While less common for the urea group itself, related rearrangements are crucial in forming the isocyanate intermediates often used to synthesize ureas. nih.govmdpi.com For instance, Hofmann, Curtius, or Lossen rearrangements of related carboxylic acid derivatives (amides, acyl azides, hydroxamic acids) could be employed to generate an isocyanate that subsequently reacts with N-methyl-1-phenylpropan-2-amine to form the target urea. nih.govmdpi.com
Functional Group Interconversions Involving the Urea Moiety
The urea moiety can be chemically transformed into a range of other functional groups. These interconversions expand the synthetic utility of this compound as an intermediate.
Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride, can reduce the carbonyl group of the urea to a methylene (B1212753) group, yielding a substituted diamine.
Conversion to Carbamates: Under certain catalytic conditions, reaction with alcohols can lead to the displacement of one of the amino groups to form a carbamate (B1207046). researchgate.net
Formation of Heterocycles: The urea functionality can act as a building block for heterocyclic systems. For example, condensation reactions with dicarbonyl compounds, such as 1-phenylpropane-1,2-dione, can lead to the formation of complex bicyclic or spiro compounds. rsc.org
Photochemical and Thermochemical Transformation Pathways
The stability of this compound is influenced by exposure to light and heat. The phenyl ring acts as a chromophore, capable of absorbing ultraviolet radiation. This can lead to photochemical degradation, potentially through pathways involving radical intermediates or rearrangements.
Thermochemical decomposition is also a significant transformation pathway. When heated, the compound can degrade, with the specific products depending on the conditions. Analogous compounds like N-methyl-N-nitrosourea are known to be sensitive to heat, decomposing upon melting. nih.gov For this compound, thermal stress would likely initiate cleavage of the weakest bonds, primarily the C-N bonds of the urea group, leading to the formation of isocyanates and amines.
Mechanisms of Impurity Formation and Degradation Products in this compound Synthesis and Storage
The purity and stability of this compound are critical considerations. Impurities can be introduced during synthesis, while degradation can occur during storage.
Synthesis-Related Impurities: The synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with an amine. wikipedia.org In the synthesis of this compound, this would typically involve the reaction of 1-phenylpropan-2-yl isocyanate with methylamine (B109427), or phenylpropylamine with methyl isocyanate. Potential impurities from this process include:
Unreacted Starting Materials: Residual amine or isocyanate starting materials.
Symmetrical Ureas: Self-reaction of the amine starting material with a phosgene (B1210022) equivalent or decomposition products can lead to symmetrical ureas like diphenylurea. researchgate.net
Biuret Formation: The product urea can react with another molecule of isocyanate to form a biuret, especially if excess isocyanate is used. wikipedia.org
Storage and Degradation Products: During storage, the compound is susceptible to degradation, particularly in the presence of moisture, light, or elevated temperatures.
Hydrolysis: Reaction with water can cleave the urea bond, leading to the formation of N-methyl-1-phenylpropan-2-amine and other downstream products. The stability of related urea compounds is known to be pH-dependent. nih.gov
Oxidation: The phenylpropyl side chain may be susceptible to oxidation over time, leading to the formation of various oxygenated derivatives.
| Compound Type | Potential Origin | Mechanism of Formation |
|---|---|---|
| Unreacted Starting Materials | Synthesis | Incomplete reaction between the amine and isocyanate precursors. |
| Symmetrical Ureas (e.g., Diphenylurea) | Synthesis | Side reactions involving the starting materials. researchgate.net |
| Biurets | Synthesis | Reaction of the N-H group of the product urea with an additional molecule of isocyanate. wikipedia.org |
| N-methyl-1-phenylpropan-2-amine | Degradation | Hydrolysis of the urea C-N bond upon exposure to moisture. nih.gov |
Biochemical Interactions and Mechanistic Studies of N Methyl N 1 Phenylpropan 2 Yl Urea in Vitro Focus
Enzyme Interaction Profiling and Inhibition Mechanisms
The urea (B33335) moiety is a versatile functional group that can interact with various enzyme active sites, leading to modulation of their catalytic activity. The following subsections will discuss the potential interactions of N-Methyl-N-(1-phenylpropan-2-yl)urea with several key enzyme systems based on studies of similar molecules.
Cholinesterase Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
While direct studies on this compound are not available, research on other urea and carbamate (B1207046) derivatives suggests a potential for interaction with cholinesterases. For instance, certain N-phenylcarbamates have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism of inhibition by such compounds often involves the carbamoylation of a serine residue within the enzyme's active site, leading to a temporary inactivation of the enzyme.
A study on 1,3,4-thiadiazol-2-yl urea derivatives identified compounds with significant AChE inhibitory activity. One such derivative, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea, exhibited an IC50 value of 1.17 µM against AChE, which is comparable to the standard drug galanthamine. nih.gov This suggests that the urea scaffold can be a key pharmacophoric feature for cholinesterase inhibition. The inhibitory mechanism for some urea derivatives has been characterized as competitive and irreversible. nih.gov
The N-methyl and the phenylpropyl groups of this compound would play a crucial role in its binding to the active site of cholinesterases. The phenyl ring could engage in π-π stacking interactions with aromatic residues in the enzyme's gorge, while the methyl group could influence the compound's orientation and binding affinity.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Urea Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea | Acetylcholinesterase | 1.17 | nih.gov |
| Urea | Serum Cholinesterase | - | nih.gov |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
Nitric Oxide Synthase (NOS) Inhibition Mechanisms
Currently, there is a lack of in vitro studies investigating the direct inhibitory effects of this compound on nitric oxide synthase (NOS) isoforms. However, the urea derivative hydroxyurea (B1673989) has been shown to act as a nitric oxide (NO) donor and a stimulator of NOS. mdpi.com It is important to note that the mechanism of action of hydroxyurea involves NO bioactivation and is dependent on its specific chemical structure, which differs significantly from this compound. mdpi.com
NOS inhibitors are known to act through various mechanisms, including competition with the substrate L-arginine at the active site or interference with the binding of essential cofactors. nih.gov For a compound like this compound to act as a NOS inhibitor, its structural motifs would need to facilitate binding to the enzyme's active site. The phenylpropyl group could potentially interact with hydrophobic pockets within the enzyme, while the N-methylurea moiety would need to form specific hydrogen bonds or other interactions to stabilize the enzyme-inhibitor complex. Without experimental data, any potential for NOS inhibition by this compound remains speculative.
Urease Enzyme Interaction and Inhibition Kinetics
The structural similarity of this compound to urea, the natural substrate of urease, suggests a high likelihood of interaction with this enzyme. Urease inhibitors that are substrate analogues typically act as competitive inhibitors, binding to the active site and preventing the hydrolysis of urea. nih.gov The kinetics of urease inhibition by such compounds are often analyzed using Lineweaver-Burk plots to determine the mode of inhibition and key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). mdpi.com
Studies on various urea derivatives have demonstrated their potential as urease inhibitors. For example, kinetic analyses have revealed both competitive and mixed-type inhibition mechanisms for different inhibitors. rsc.org Competitive inhibitors increase the apparent Km of the enzyme without affecting Vmax, indicating that they compete with the substrate for binding to the active site. mdpi.com In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. rsc.org
The N-phenylpropyl group in this compound would likely influence its binding affinity and specificity for the urease active site. The hydrophobic nature of this group could lead to interactions with nonpolar residues in the enzyme, potentially enhancing the inhibitory potency compared to urea itself.
Table 2: Urease Inhibition by Structurally Related Compounds
| Inhibitor Type | Effect on Vmax | Effect on Km | Inhibition Type | Reference |
| Competitive Inhibitor | Unchanged | Increased | Competitive | mdpi.comrsc.org |
| Mixed-Type Inhibitor | Decreased | Increased | Mixed | rsc.org |
Note: This table illustrates general kinetic principles of urease inhibition by urea analogs and does not represent specific data for this compound.
Exploration of Interactions with Other Enzyme Systems
The urea scaffold is present in a wide range of biologically active molecules, suggesting that this compound could potentially interact with other enzyme systems. For instance, diaryl urea derivatives have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and various protein kinases. While the specific structural features of this compound differ from these diaryl ureas, the presence of the urea functional group and the aromatic ring are common elements that could facilitate binding to the active sites of these enzymes. Further in vitro screening would be necessary to explore these potential interactions.
Structure-Activity Relationship (SAR) Elucidation for Biochemical Activity
The biochemical activity of a molecule is intrinsically linked to its chemical structure. By analyzing the structure-activity relationships of related urea derivatives, we can infer how modifications to this compound might impact its enzymatic interactions.
Impact of Substituent Modifications on Enzyme Binding Affinity and Selectivity
Modifications to the N-methyl and the 1-phenylpropan-2-yl moieties of the target compound would be expected to have a significant impact on its binding affinity and selectivity for various enzymes.
For cholinesterase inhibition , the nature of the substituents on the phenyl ring and the length of the alkyl chain can influence potency and selectivity between AChE and BChE. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could alter the electronic properties of the molecule and affect its interaction with the enzyme's active site. Similarly, changes in the length or branching of the N-alkyl group could impact the compound's fit within the active site gorge.
In the context of urease inhibition , the hydrophobicity and steric bulk of the substituents are critical. An increase in the hydrophobicity of the N-substituent can enhance binding to hydrophobic pockets within the urease active site, leading to increased inhibitory activity. However, excessively bulky substituents may cause steric hindrance, preventing the molecule from effectively binding to the active site. researchgate.net The position of the methyl group on the urea nitrogen is also crucial; mono-N-methylation can sometimes lead to a decrease in activity compared to the unsubstituted urea, while di-N-methylation can further reduce potency. nih.gov
Conformational Requirements for Molecular Recognition and Ligand Efficacy
The biological activity of urea derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The presence of a methyl group on one of the urea nitrogens, as in this compound, can significantly influence the molecule's preferred conformation. N-methylation can disrupt planar conformations that might otherwise be favored, a phenomenon that has been exploited in molecular design. nih.gov This disruption is due to steric hindrance, which can lead to distinct structural arrangements affecting how the molecule interacts with its biological target. nih.gov
Computational Molecular Docking and Binding Mechanism Analysis
Computational methods like molecular docking are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (protein). nih.govnih.gov These techniques help in understanding the binding modes and identifying the key interactions that stabilize the ligand-protein complex.
Molecular docking simulations for various urea derivatives have been performed to elucidate their binding to the active sites of proteins. researchgate.net These studies can identify the specific amino acid residues that are crucial for the interaction. For example, in the context of other urea-containing compounds, docking studies have revealed interactions with residues such as glycine, serine, alanine, phenylalanine, lysine, and cysteine within a protein's binding pocket. nih.gov The precise orientation of the ligand within the active site is critical for its inhibitory or modulatory activity.
The stability of a ligand-protein complex is governed by a combination of non-covalent interactions. For urea derivatives, these interactions are well-characterized.
Hydrogen Bonding: The urea moiety itself is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). These interactions are often critical for anchoring the ligand to the protein. For instance, the urea oxygen can form a typical hydrogen bond with the nitrogen atom of a tryptophan side chain. nih.gov
Hydrophobic Interactions: The phenyl and propan groups of this compound would be expected to engage in hydrophobic interactions with nonpolar residues in the binding site.
π-Stacking Interactions: The aromatic phenyl ring can participate in π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. Studies have shown that the urea moiety itself can be involved in stacking interactions where it is parallel to an indole (B1671886) ring. nih.gov Additionally, NH-π interactions, where a urea N-H bond is perpendicular to an aromatic ring, can also contribute to binding stability. nih.gov
Interactive Data Table: Potential Molecular Interactions
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Urea N-H, Urea C=O | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine, Tryptophan |
| Hydrophobic Interactions | Phenyl group, Propyl chain, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |
| π-Stacking | Phenyl group | Phenylalanine, Tryptophan, Tyrosine, Histidine |
In Vitro Metabolic Pathways and Metabolite Identification of this compound
The metabolism of a compound is a critical aspect of its biochemical profile. In vitro studies using liver microsomes or other enzyme preparations are essential for elucidating the metabolic pathways.
Phase I metabolic reactions typically involve the introduction or unmasking of functional groups. For a compound like this compound, several Phase I transformations can be anticipated, primarily catalyzed by cytochrome P450 (CYP) enzymes. Based on the metabolism of structurally related compounds, potential metabolic pathways include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Aliphatic Hydroxylation: Hydroxylation of the propyl chain.
N-Demethylation: Removal of the methyl group from the urea nitrogen.
Oxidative Deamination: Removal of the amine group, potentially leading to a ketone.
For example, the related compound Zileuton and its N-dehydroxylated metabolite are known to be oxidatively metabolized by CYP1A2, CYP2C9, and CYP3A4. nih.gov
The identification of metabolites is typically achieved by a combination of chromatographic separation (like HPLC) and spectroscopic analysis.
Mass Spectrometry (MS): Provides the molecular weight of the metabolites and, through fragmentation patterns (MS/MS), offers clues about their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within the metabolite, allowing for unambiguous structure elucidation.
While specific metabolites for this compound have not been documented in the provided search results, the general approaches to identifying metabolites of urea-containing compounds are well-established.
Advanced Analytical Methodologies for N Methyl N 1 Phenylpropan 2 Yl Urea Research
Quantitative and Qualitative Analytical Techniques for Research Purity and Identification
The characterization of N-Methyl-N-(1-phenylpropan-2-yl)urea relies on powerful separation and detection techniques capable of providing both quantitative data (how much is present) and qualitative data (what it is and what else is present).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted ureas. For a compound such as this compound, a reversed-phase HPLC method would likely be employed. google.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. nih.gov
Detection is a critical component of the HPLC system. Several modes can be utilized:
Diode Array Detector (DAD): This is a common UV-Vis detector that scans a range of wavelengths simultaneously, providing spectral information that can help in peak identification and purity assessment. Phenyl urea (B33335) compounds are known to be detectable around 245 nm. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific data based on the mass-to-charge ratio of the compound and its fragments, offering definitive identification and structural elucidation.
Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for high-throughput screening or complex mixture analysis in a research setting.
A hypothetical HPLC method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | Diode Array Detector (DAD) at 245 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and thermally stable compounds. However, urea derivatives like this compound often exhibit high polarity and low volatility, making them unsuitable for direct GC-MS analysis. google.com
To overcome this limitation, a derivatization step is typically required. This chemical reaction converts the analyte into a more volatile and thermally stable derivative. Common derivatization strategies for similar compounds involve:
Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFA) or heptafluorobutyryl chloride. google.comnih.gov
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). researchgate.net
Method Development and Validation for Academic Research Applications
For an analytical method to be considered reliable and suitable for its purpose in academic research, it must undergo a thorough validation process. globalresearchonline.net This process establishes through documented evidence that the method consistently produces accurate and reproducible results. wjarr.com Key validation parameters are defined by international guidelines. gmpinsiders.com
Selectivity/Specificity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components. scioninstruments.comelementlabsolutions.com In HPLC, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that its peak purity is high, as confirmed by techniques like DAD spectral analysis. humanjournals.com
Linearity: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. gmpinsiders.com This is typically assessed by analyzing a series of standards at different concentrations (a minimum of five is often recommended) and plotting the response versus concentration. scioninstruments.com The relationship is evaluated using statistical methods, such as calculating the correlation coefficient (R²) from a linear regression analysis. gmpinsiders.com An R² value greater than 0.99 is generally considered evidence of good linearity.
Below is an example of a linearity study data table.
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,543 |
| 25 | 378,982 |
| 50 | 755,112 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy: This parameter expresses the closeness of the method's results to the true or accepted reference value. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.netelementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time under the same operating conditions. globalresearchonline.net
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. globalresearchonline.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. scioninstruments.com The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. scioninstruments.com These are often determined based on the signal-to-noise ratio of the analytical instrument, typically 3:1 for LOD and 10:1 for LOQ.
The table below summarizes typical acceptance criteria for these validation parameters in a research context.
| Parameter | Measurement | Typical Acceptance Criteria |
| Accuracy | % Recovery of spiked sample | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD for multiple measurements | ≤ 2% |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 |
Role of Reference Standards and Traceability in Reproducible Chemical Research
Reproducibility is a cornerstone of the scientific method. In chemical research, the use of reference standards is essential for achieving reproducible and reliable results. cwsabroad.comresearchgate.net A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties. wikipedia.org
A Certified Reference Material (CRM) is a type of reference material that has been characterized by a metrologically valid procedure for one or more of its properties and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgalfa-chemistry.com
The roles of reference standards in research are multifaceted:
Instrument Calibration: They are used to calibrate analytical instruments, ensuring that the instrument's response is accurate. wikipedia.org
Method Validation: CRMs are crucial for assessing the accuracy of an analytical method. cwsabroad.comalfa-chemistry.com
Quality Control: They serve as controls to verify that a measurement system is performing as expected. cwsabroad.com
Establishing Traceability: Metrological traceability means that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. wikipedia.orgalfa-chemistry.com Using CRMs produced by national metrology institutes (such as NIST in the United States) ensures that the measurements are traceable and therefore comparable across different laboratories and over time. cwsabroad.com
For research on this compound, employing a well-characterized reference standard is indispensable for any quantitative analysis to ensure that the data generated is accurate, reliable, and comparable to other studies.
Future Directions in Academic Research of N Methyl N 1 Phenylpropan 2 Yl Urea
Exploration of Novel and Sustainable Synthetic Pathways
Traditional synthesis of N-substituted ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research will likely focus on developing greener, safer, and more efficient synthetic routes to N-Methyl-N-(1-phenylpropan-2-yl)urea.
Key research avenues include:
Carbon Dioxide as a C1 Building Block: Investigating metal-free methods that utilize carbon dioxide (CO2) at atmospheric pressure as a sustainable carbonyl source for urea (B33335) synthesis. organic-chemistry.org This approach aligns with green chemistry principles by fixing CO2 and avoiding toxic reagents. rsc.org
Catalyst-Free Synthesis in Water: Developing and optimizing protocols that use water as the sole solvent, reacting the parent amine (N-methyl-1-phenylpropan-2-amine) with a cyanate (B1221674) source. rsc.orgrsc.org Such methods offer benefits of simplified purification, reduced use of volatile organic compounds (VOCs), and improved safety profiles. organic-chemistry.org
Continuous-Flow Reactors: Implementing continuous-flow systems, potentially with in-line monitoring techniques like FT-IR, to synthesize the target compound. acs.org This technology allows for precise control over reaction parameters, enhanced safety, rapid optimization, and easier scalability compared to batch processes. acs.org
Biocatalytic Approaches: Exploring the use of enzymes or whole-cell systems to catalyze the formation of the urea bond. Biocatalysis can offer high selectivity and operate under mild, environmentally benign conditions, presenting a significant advancement over traditional chemical methods.
Rearrangement Reactions: Refining methods based on Hofmann, Curtius, or Lossen rearrangements to generate the isocyanate intermediate in situ from more accessible starting materials like primary amides. nih.govorganic-chemistry.org This avoids the need to handle toxic isocyanates directly.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Key Advantages | Potential Challenges | Relevant Precedents |
|---|---|---|---|
| CO2 Incorporation | Sustainable, uses waste product, avoids toxic reagents. rsc.org | Requires activation of CO2, may require high pressure or specialized catalysts. | Synthesis of various symmetric and dissymmetric ureas. organic-chemistry.org |
| Aqueous Synthesis | Environmentally friendly, simple workup, catalyst-free. rsc.org | Limited solubility of non-polar starting materials. | Synthesis of N-substituted ureas from amines and potassium isocyanate. rsc.org |
| Continuous-Flow | High scalability, improved safety, precise control. acs.org | Requires specialized equipment, initial optimization can be complex. | Synthesis of cariprazine (B1246890) and other urea derivatives. acs.org |
| Biocatalysis | High selectivity, mild conditions, green process. | Enzyme discovery and engineering, substrate specificity. | General enzymatic cascade reactions in nano- and microreactors. nih.gov |
| Hofmann Rearrangement | Avoids direct use of isocyanates, uses readily available amides. organic-chemistry.org | Use of hypervalent iodine reagents, stoichiometric byproducts. | Synthesis of N-substituted ureas from primary amides. thieme.de |
Development of Advanced Spectroscopic Probes for Dynamic Structural Studies
The conformational dynamics and intermolecular interactions of this compound are critical to its function and reactivity. Future research should focus on employing advanced spectroscopic techniques to probe these dynamic processes in real-time.
Potential research directions include:
Multidimensional NMR Spectroscopy: Utilizing advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), to elucidate the three-dimensional structure and conformational preferences of the molecule in solution.
Vibrational Circular Dichroism (VCD): Applying VCD to determine the absolute configuration of the chiral center and study stereochemical features in solution, complementing data from X-ray crystallography.
Time-Resolved Infrared (TR-IR) Spectroscopy: Using TR-IR to monitor bond dynamics and the kinetics of hydrogen bonding between the urea moiety and solvent molecules or other binding partners on ultrafast timescales.
Fluorescence Labeling: Synthesizing analogues with intrinsic fluorophores or attaching extrinsic fluorescent probes to study binding events and localize the molecule within complex biological systems, such as cells or tissues.
Refined Computational Models for Enhanced Predictive Analysis of Reactivity and Interactions
Computational chemistry offers a powerful toolset for predicting the behavior of this compound, guiding experimental design and providing insights that are difficult to obtain through empirical methods alone.
Future computational research should aim to:
Develop High-Accuracy Quantum Mechanical Models: Using Density Functional Theory (DFT) and other ab initio methods to accurately predict spectroscopic signatures (NMR, IR), reaction barriers, and the electronic structure of the molecule.
Perform Molecular Dynamics (MD) Simulations: Conducting large-scale MD simulations to explore the conformational landscape, solvation dynamics, and interactions with biological macromolecules like enzymes or receptors over time.
Quantitative Structure-Activity Relationship (QSAR) Studies: Building robust QSAR models for a series of analogues to predict their biological activity or chemical properties based on calculated molecular descriptors. This can accelerate the discovery of derivatives with specific desired characteristics.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models: Employing QM/MM methods to simulate enzymatic transformations or receptor binding events, where the reactive center is treated with high-level quantum mechanics and the surrounding protein and solvent environment is treated with classical molecular mechanics.
Table 2: Proposed Computational Approaches and Their Applications
| Computational Method | Primary Application | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity. | Spectroscopic shifts, bond energies, reaction pathways. |
| Molecular Dynamics (MD) | Conformational dynamics and binding. | Free energy of binding, solvent interactions, structural stability. |
| QSAR | Predictive modeling of activity. | Biological potency, chemical properties. |
| QM/MM | Enzyme-substrate interactions. | Catalytic mechanisms, transition state stabilization. |
Deeper Mechanistic Elucidation of Biochemical and Chemical Transformations
Understanding how this compound is metabolized in biological systems and how it degrades under various chemical conditions is crucial. Future research should focus on identifying transformation products and elucidating the underlying reaction mechanisms.
Key areas for investigation:
Metabolic Profiling: Using high-resolution mass spectrometry (HRMS) and NMR to identify metabolites formed through enzymatic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include N-demethylation, aromatic hydroxylation, and hydrolysis of the urea linkage.
Isotope Labeling Studies: Synthesizing isotopically labeled versions (e.g., with ¹³C, ¹⁵N, or ²H) of the compound to trace the fate of atoms during metabolic and chemical transformations, providing definitive evidence for proposed mechanistic pathways.
Degradation Pathway Analysis: Subjecting the compound to forced degradation studies (e.g., acidic, basic, oxidative, and photolytic conditions) to identify key degradation products and establish the kinetics and mechanisms of its decomposition. This is essential for understanding its environmental fate and stability.
Design and Synthesis of this compound Analogues for Specific Mechanistic Probes
The rational design and synthesis of structural analogues can provide invaluable tools for probing biological and chemical systems. Future work should focus on creating derivatives of this compound tailored for specific research questions.
Examples of targeted analogues include:
Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides or diazirines) into the structure to create probes that can be used to covalently label and identify binding partners (e.g., receptors or enzymes) upon photoactivation.
Isotopically Labeled Standards: Synthesizing stable isotope-labeled versions of the parent compound and its predicted metabolites to serve as internal standards for quantitative analysis in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
Systematically Modified Derivatives: Creating a library of analogues by systematically altering specific parts of the molecule—such as substituting the phenyl ring, changing the length of the alkyl chain, or modifying the urea substituents—to investigate structure-activity relationships (SAR). For instance, introducing halogen atoms to the phenyl ring could modulate metabolic stability and binding affinity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
